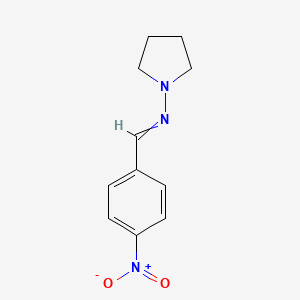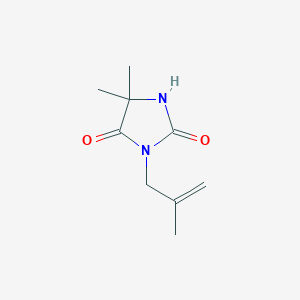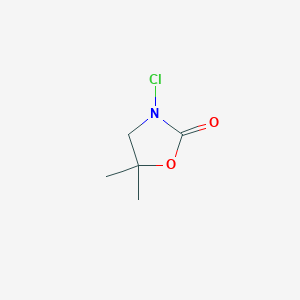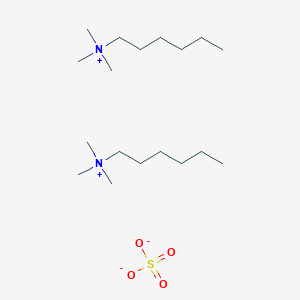
Cyclopropene, 3-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropene, 3-ethenyl- is an organic compound with the molecular formula C5H6. It is a derivative of cyclopropene, which is the simplest cycloalkene. The compound is characterized by a three-membered ring structure with a double bond and an ethenyl group attached to the ring. Due to the high ring strain in the three-membered ring, cyclopropene, 3-ethenyl- is highly reactive and has been the subject of various studies in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropene, 3-ethenyl- can be synthesized through several methods. One common method involves the reaction of ethyl diazoacetate with acetylenes in the presence of a copper catalyst. This reaction yields cyclopropenes, including 1,2-dimethylcyclopropene-3-carboxylate . Another method involves the dehydrohalogenation of allyl chlorides using a strong base such as sodium amide at elevated temperatures .
Industrial Production Methods
Industrial production of cyclopropene, 3-ethenyl- is not well-documented due to its high reactivity and the challenges associated with handling such strained ring systems. the methods mentioned above can be scaled up for laboratory-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropene, 3-ethenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can open the strained ring, leading to the formation of linear or branched hydrocarbons.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted cyclopropenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reagents such as bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include epoxides, linear or branched hydrocarbons, and various substituted cyclopropenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclopropene, 3-ethenyl- has several scientific research applications:
Biology: Derivatives of cyclopropene are used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of cyclopropene, 3-ethenyl- involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: A saturated three-membered ring compound with no double bonds.
Cyclopropene: The simplest cycloalkene with a three-membered ring and one double bond.
Cyclopropanone: A three-membered ring ketone with unique reactivity due to its ring strain.
Uniqueness
Cyclopropene, 3-ethenyl- is unique due to the presence of both a highly strained three-membered ring and an ethenyl group. This combination imparts unique reactivity and makes it a valuable compound in organic synthesis and various scientific research applications .
Eigenschaften
CAS-Nummer |
61082-23-3 |
|---|---|
Molekularformel |
C5H6 |
Molekulargewicht |
66.10 g/mol |
IUPAC-Name |
3-ethenylcyclopropene |
InChI |
InChI=1S/C5H6/c1-2-5-3-4-5/h2-5H,1H2 |
InChI-Schlüssel |
AFVXHPBHWSOYEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)




![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)




![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)


